5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The perfluorophenyl group attached to the thiadiazole ring imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of perfluorophenyl hydrazine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of perfluorophenyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, oxidized derivatives, and coupled aromatic compounds .
Scientific Research Applications
5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the perfluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Perfluorophenyl Substituted β-Diketones: These compounds have similar fluorinated aromatic structures and are used in materials science and catalysis.
Uniqueness
5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other perfluorophenyl compounds .
Properties
Molecular Formula |
C8H2F5N3S |
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Molecular Weight |
267.18 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H2F5N3S/c9-2-1(7-15-16-8(14)17-7)3(10)5(12)6(13)4(2)11/h(H2,14,16) |
InChI Key |
YVBUHZRDXFNWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
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